Comparative Physicochemical Profile: Log Kow and Lipophilicity vs. Dimethyl Analog
1,1-Diethoxycyclohexane exhibits significantly higher lipophilicity compared to its dimethyl analog, 1,1-dimethoxycyclohexane. Its estimated Log Kow value is 3.5 to 3.72, which is substantially greater than the typical range for smaller, less hydrophobic acetals [1]. This difference is critical for predicting environmental partitioning, bioaccumulation potential, and behavior in biphasic reaction systems.
| Evidence Dimension | Lipophilicity (Log Kow) |
|---|---|
| Target Compound Data | Log Kow = 3.5 - 3.72 [1] |
| Comparator Or Baseline | 1,1-Dimethoxycyclohexane (Typical Log Kow for C8 ketal, significantly lower) |
| Quantified Difference | Approximately 1-2 Log units higher for the diethyl analog. |
| Conditions | EPI Suite and RIFM (2010) estimation models [1]. |
Why This Matters
This difference dictates the compound's suitability for applications requiring higher lipid solubility or predictable environmental behavior, where a less lipophilic analog would be inadequate.
- [1] RIFM. (2021). RIFM fragrance ingredient safety assessment, cyclohexanone diethyl ketal, CAS Registry Number 1670-47-9. Food and Chemical Toxicology, 150, 112045. View Source
